Lauric acid diethanolamide

Description

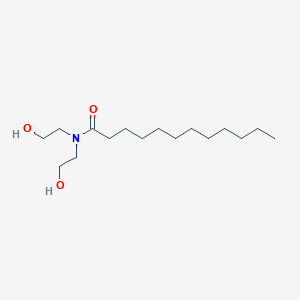

N,N-bis(2-hydroxyethyl)dodecanamide is a fatty amide.

The CIR Expert Panel concluded that the following 33 diethanolamides are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating and when the levels of free diethanolamine in the diethanolamides do not exceed the present practices of use and concentration of diethanolamine itself. The Expert Panel cautions that ingredients should not be used in cosmetic products in which N-nitroso compounds can be formed...Lauramide DEA...

component of shampoo implicated in contact dermatitis

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(20)17(12-14-18)13-15-19/h18-19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMUHOFOVNGZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO3 | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025491, DTXSID101022608 | |

| Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992), Liquid; Liquid, Other Solid, Amber liquid or solid; [HSDB] Off-white solid; [CAMEO] Solid; mp = 38.7 deg C; [EPA HPV] Off-white pellets; [Akzo Nobel MSDS] | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Di(2-hydroxyethyl)lauramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

462 to 471 °F at 760 mmHg (NTP, 1992) | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in lower alcohols, propylene glycol, polyethylene glycols, insoluble in water. | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Approximately 8.1 lb/gal | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | N,N-Di(2-hydroxyethyl)lauramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Wax, Amber liquid | |

CAS No. |

120-40-1, 72968-36-6 | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid diethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Di(2-hydroxyethyl)lauramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072968366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)dodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC DIETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I29I2VHG38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lauroyl diethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 to 117 °F (NTP, 1992), 38.7 °C, 38.00 to 39.00 °C. @ 760.00 mm Hg | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lauroyl diethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lauric Acid Diethanolamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lauric acid diethanolamide (LDEA), a non-ionic surfactant widely utilized in cosmetics, personal care products, and various industrial applications.[1] This document details common synthetic routes and analytical characterization methods, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Introduction to this compound

This compound, also known as Lauramide DEA, is an organic compound synthesized from lauric acid and diethanolamine.[1][2][3] Lauric acid is a saturated fatty acid commonly sourced from coconut or palm kernel oil.[1][2] The resulting amide possesses both hydrophilic (from the diethanolamine head) and hydrophobic (from the lauric acid tail) properties, making it an effective emulsifier, foaming agent, and viscosity builder.[3] Its chemical formula is C16H33NO3, and its CAS number is 120-40-1.[1][2]

Physical and Chemical Properties

This compound typically presents as an off-white to pale yellow waxy solid or a viscous liquid, depending on the temperature.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C16H33NO3 | [2][5][6] |

| Molecular Weight | 287.44 g/mol | [5][6] |

| Appearance | Off-white to pale yellow waxy solid or viscous liquid | [2][4][7] |

| Melting Point | 38.7 - 47.2 °C (108 - 117 °F) | [5] |

| Boiling Point | 240 - 244 °C (462 - 471 °F) at 760 mmHg | [5] |

| Density | Approx. 8.1 lb/gal | [5] |

| Solubility | Insoluble in water; Soluble in lower alcohols, propylene glycol | [4][7] |

| pH | 9-11 (1% solution) | [5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the amidation reaction between a lauric acid source and diethanolamine. This can be achieved using lauric acid directly or its methyl ester, methyl laurate. The reaction can be catalyzed by chemical catalysts or enzymes.

Synthetic Pathways

The general synthesis involves the condensation of lauric acid or its ester with diethanolamine, typically at elevated temperatures. The choice of starting material and catalyst can influence reaction conditions and yield.

Caption: General synthetic pathways for this compound.

Experimental Protocols

Below are detailed protocols for the synthesis of this compound.

Protocol 1: Synthesis from Methyl Laurate and Diethanolamine

This protocol is based on a method using methyl laurate as the starting material and sodium hydroxide as a catalyst.[4]

-

Materials:

-

Methyl laurate

-

Diethanolamine

-

Sodium hydroxide (NaOH) catalyst

-

Reaction flask equipped with a condenser and stirrer

-

Rotary evaporator

-

-

Procedure:

-

Combine methyl laurate and diethanolamine in a molar ratio of 1:1.1 in the reaction flask.

-

Add NaOH as a catalyst at a concentration of 0.5% by weight of the total reactants.

-

Heat the reaction mixture to 100 °C with continuous stirring.

-

Maintain the reaction at 100 °C for 5 hours.

-

After the reaction is complete, concentrate the solution using a rotary evaporator to remove any volatile byproducts and unreacted starting materials.

-

Dry the resulting product to obtain N,N-bis(2-hydroxyethyl)dodecanamide. The reported yield for this method is approximately 85%.[4]

-

Protocol 2: Synthesis from Lauric Acid and Diethanolamine

This protocol describes a two-step addition method using lauric acid and a potassium hydroxide catalyst.[8]

-

Materials:

-

Lauric acid

-

Diethanolamine

-

Potassium hydroxide (KOH) catalyst

-

Three-necked flask

-

Nitrogen gas supply

-

-

Procedure:

-

Add 1 mole of lauric acid to a 50 ml three-necked flask.

-

Heat the flask to approximately 110 °C under a nitrogen atmosphere.

-

Add 0.6 moles of diethanolamine and increase the temperature to 150 °C.

-

Allow the reaction to proceed at this temperature for 4 hours.

-

Stop heating and let the mixture cool naturally to 70 °C.

-

Add another 0.5 moles of diethanolamine and 0.5% (by weight) of KOH catalyst.

-

Stir the mixture until the amine number of the reactant no longer changes, indicating the reaction endpoint.

-

Protocol 3: Enzymatic Synthesis from Triglycerides

This method utilizes an immobilized lipase to catalyze the reaction between a triglyceride source (vegetable oil) and diethanolamine.[9]

-

Materials:

-

Nyamplung kernel oil (or other triglyceride source rich in lauric acid)

-

Diethanolamine

-

Immobilized lipase (e.g., Lipozyme TL IM)

-

Hexane (solvent)

-

Water shaker bath

-

-

Procedure:

-

Dissolve 2 grams of the oil in 20 mL of hexane.

-

Add 15 mmol of diethanolamine and 0.1 grams of Lipozyme TL IM.

-

Place the reaction mixture in a water shaker bath at 40°C with a shaking rate of 125 rpm.

-

Allow the reaction to proceed for the optimized incubation time (e.g., 2 hours).

-

After the reaction, purify the product from the hexane phase.

-

Determine the product yield using the gravimetric method. A yield of 44% has been reported under optimized conditions.[9]

-

Synthesis Reaction Parameters

The efficiency of LDEA synthesis is influenced by several factors. A study optimizing the synthesis from fatty acid methyl esters (FAME) from coconut oil identified the following key parameters:[10]

| Parameter | Optimized Value | Observation |

| Reaction Temperature | 70 °C | Conversion increases with temperature up to 70 °C, after which it may decrease. |

| Catalyst Concentration (CaO) | 5% (w/w FAME) | Higher catalyst concentration generally leads to higher conversion. |

| Stirring Speed | 300 rpm | Conversion increases with stirring speed up to an optimal point (300 rpm), beyond which it may decrease. |

| Substrate Molar Ratio (DEA/FAME) | 6:1 | A higher molar ratio of diethanolamine to FAME favors product formation. |

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity. The general workflow for characterization is depicted below.

Caption: Workflow for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized molecule.

-

Experimental Protocol:

-

Obtain a small sample of the purified this compound.

-

If the sample is a solid, it can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory. If it is a liquid, a thin film can be prepared between salt plates (e.g., NaCl).

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum for characteristic absorption peaks.

-

-

Data Presentation: The expected characteristic peaks for this compound are summarized in Table 3.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3300 | O-H stretch | Hydroxyl (-OH) |

| ~2920 & ~2850 | C-H stretch | Alkane (-CH2-, -CH3) |

| ~1620-1640 | C=O stretch | Amide I band (tertiary amide) |

| ~1465 | C-H bend | Alkane (-CH2-) |

| ~1040 | C-N stretch | Amine |

The formation of the amide is confirmed by the appearance of the strong C=O stretching band around 1620-1640 cm⁻¹ and the disappearance of the carboxylic acid C=O peak from lauric acid (around 1700 cm⁻¹).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound.

-

Experimental Protocol:

-

Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).

-

Analyze the chemical shifts, integration (for ¹H), and multiplicity to assign signals to the corresponding atoms in the molecule.

-

-

Data Presentation: The expected chemical shifts for the protons and carbons in this compound are presented in Tables 4 and 5, respectively.

Table 4: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.88 | t | 3H | -CH₃ |

| ~1.26 | m | 16H | -(CH₂)₈- |

| ~1.60 | p | 2H | -CH₂-CH₂-C=O |

| ~2.30 | t | 2H | -CH₂-C=O |

| ~3.5-3.8 | m | 8H | -N-(CH₂-CH₂-OH)₂ |

| ~4.5-5.0 | br s | 2H | -OH |

| Chemical Shift (δ, ppm) | Assignment |

| ~14.1 | -CH₃ |

| ~22.7 | -CH₂-CH₃ |

| ~25.0-34.0 | -(CH₂)₉- and -CH₂-C=O |

| ~50.0-52.0 | -N-CH₂- |

| ~60.0-62.0 | -CH₂-OH |

| ~174.0 | -C=O (Amide) |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, further confirming its identity.

-

Experimental Protocol:

-

Dissolve a very dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Gas Chromatography-Mass Spectrometry - GC-MS).

-

Acquire the mass spectrum.

-

Analyze the spectrum for the molecular ion peak ([M+H]⁺ or [M+Na]⁺ for ESI) to confirm the molecular weight.

-

-

Data Presentation: The expected molecular weight and key ions for this compound are shown in Table 6.

| Parameter | Value |

| Molecular Weight | 287.44 g/mol |

| Monoisotopic Mass | 287.24604391 Da |

| Expected [M+H]⁺ ion | m/z 288.2539 |

| Expected [M+Na]⁺ ion | m/z 310.2358 |

References

- 1. Lauramide Dea – Non-ionic Surfactant For Personal & Home Care [chemicalbull.com]

- 2. CAS 120-40-1: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 120-40-1 [chemicalbook.com]

- 5. This compound | C16H33NO3 | CID 8430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Lauroyl diethanolamide (HMDB0032358) [hmdb.ca]

- 7. Page loading... [wap.guidechem.com]

- 8. CN102038668A - this compound and application of analog thereof - Google Patents [patents.google.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Physicochemical Properties of Lauric Acid Diethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Lauric Acid Diethanolamide (LDEA), a nonionic surfactant of significant interest in pharmaceutical and cosmetic formulations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental protocols, and visual representations of its molecular behavior.

Core Physicochemical Data

This compound, also known as Lauramide DEA, is a versatile excipient valued for its emulsifying, thickening, and foam-stabilizing properties.[1][2] A synthesized compound, it is typically derived from the reaction of lauric acid, a fatty acid found in coconut oil, with diethanolamine. The following table summarizes its key physicochemical properties.

| Property | Value | References |

| Chemical Name | N,N-bis(2-hydroxyethyl)dodecanamide | [3] |

| Synonyms | Lauramide DEA, Lauroyl diethanolamide, LDE | |

| CAS Number | 120-40-1 | [3] |

| Molecular Formula | C₁₆H₃₃NO₃ | [3] |

| Molecular Weight | 287.44 g/mol | |

| Physical State | Off-white waxy solid or amber liquid | [2] |

| Melting Point | 38.7 - 48 °C | |

| Boiling Point | ~443.2 °C at 760 mmHg | [2] |

| Density | ~0.984 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in lower alcohols, propylene glycol, and polyethylene glycols. | [2] |

| Critical Micelle Concentration (CMC) | 0.63 mM in deionized water | [4] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Cooling Curve Method)

This method is suitable for waxy solids like this compound and involves monitoring the temperature of the molten substance as it cools.

Apparatus:

-

Heating apparatus (e.g., water bath or heating mantle)

-

Beaker

-

Thermometer (calibrated, with 0.1 °C resolution)

-

Stirring device

-

Data logger or stopwatch and notebook

Procedure:

-

Place a sample of this compound in a beaker and gently heat it until it is completely molten, approximately 10-15 °C above its expected melting point.

-

Insert a calibrated thermometer into the molten sample, ensuring the bulb is fully immersed but not touching the bottom of the beaker.

-

Remove the beaker from the heat source and allow it to cool slowly and undisturbed.

-

Begin recording the temperature at regular intervals (e.g., every 30 seconds).

-

Continue recording the temperature until the sample has completely solidified and the temperature begins to drop at a steady rate.

-

Plot a graph of temperature (Y-axis) versus time (X-axis).

-

The melting point is the temperature at which the cooling rate slows down and the temperature remains constant for a period, which corresponds to the plateau on the cooling curve.[5][6]

Determination of Density (Gravimetric Buoyancy Method)

This method utilizes Archimedes' principle to determine the density of a solid sample.[7][8]

Apparatus:

-

Analytical balance with a density determination kit (or a beaker, a stand, and a fine thread)

-

A liquid of known density in which this compound is insoluble (e.g., a saturated aqueous solution of LDEA or a compatible non-solvent).

-

Thermometer

Procedure:

-

Weigh a solid sample of this compound in the air (W_air).

-

Suspend the sample from the balance hook using a fine thread and immerse it completely in the liquid of known density (ρ_liquid) at a constant temperature.

-

Record the apparent weight of the submerged sample (W_liquid).

-

Calculate the density of the this compound (ρ_sample) using the following formula:

ρ_sample = (W_air / (W_air - W_liquid)) * ρ_liquid

Assessment of Solubility (Visual Method)

A straightforward method to determine the qualitative solubility of this compound in various solvents.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

A range of solvents (e.g., water, ethanol, methanol, propylene glycol, polyethylene glycol)

-

Analytical balance

Procedure:

-

Weigh a small, precise amount of this compound (e.g., 10 mg) and place it into a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Stopper the test tube and agitate it vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).

-

Allow the mixture to stand and visually inspect for the presence of undissolved solid particles.

-

If the solid dissolves completely, the substance is considered soluble under these conditions. If not, it is classified as partially soluble or insoluble.[9][10]

-

The process can be repeated with increasing amounts of solute to determine the approximate saturation point.

Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis of this compound from lauric acid and diethanolamine.[3][11]

Materials:

-

Lauric acid

-

Diethanolamine

-

Catalyst (e.g., sodium methoxide or potassium hydroxide)

-

Inert solvent (optional, e.g., toluene)

-

Nitrogen gas supply

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.

Procedure:

-

Charge the three-necked flask with a 1:1 molar ratio of lauric acid and diethanolamine.

-

If using a solvent, add it to the flask.

-

Begin stirring the mixture and purge the system with nitrogen to create an inert atmosphere.

-

Heat the reaction mixture to the desired temperature, typically between 140-160 °C.

-

Add a catalytic amount of sodium methoxide or potassium hydroxide (e.g., 0.3-0.5% by weight).

-

Maintain the reaction at this temperature with continuous stirring for 3-4 hours.

-

Monitor the reaction progress by techniques such as titration to determine the remaining free fatty acid or amine content.

-

Once the reaction is complete, cool the mixture. The resulting product is this compound. Further purification steps, such as washing or distillation, may be performed if required.

Molecular Visualization

Micelle Formation

As a nonionic surfactant, this compound molecules self-assemble in aqueous solutions above a certain concentration, the Critical Micelle Concentration (CMC), to form spherical structures called micelles. In these micelles, the hydrophobic lauryl chains are oriented towards the core, creating a nonpolar microenvironment, while the hydrophilic diethanolamine heads face the aqueous exterior. This behavior is crucial for its function as a solubilizing agent for poorly water-soluble drugs.

Caption: Formation of a this compound micelle in an aqueous solution.

References

- 1. Surfactant Solubilizers | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. CN102038668A - this compound and application of analog thereof - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. mt.com [mt.com]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 9. Solubility | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. pharmacyjournal.in [pharmacyjournal.in]

- 11. atlantis-press.com [atlantis-press.com]

In Vitro Mechanism of Action of Lauric Acid Diethanolamide: A Technical Whitepaper

This technical guide addresses the current understanding of the in vitro mechanism of action of lauric acid diethanolamide. A comprehensive review of the existing scientific literature reveals a notable scarcity of detailed studies elucidating a specific pharmacological or cellular mechanism of action for this compound itself. The primary body of research on this compound focuses on its application as a surfactant, emulsifier, and viscosity-increasing agent in cosmetic and personal care products, as well as its toxicological profile.[1][2][3][4]

It is critical to distinguish this compound from its constituent fatty acid, lauric acid. While structurally related, the addition of the diethanolamide group significantly alters the molecule's chemical properties and, consequently, its biological activity. Extensive research has been conducted on the in vitro effects of lauric acid , revealing distinct pro-apoptotic and anti-proliferative activities in various cancer cell lines.[5][6][7][8] This guide will, therefore, present a detailed overview of the established in vitro mechanism of action for lauric acid as a closely related compound, with the explicit understanding that this mechanism does not directly represent that of this compound.

Core In Vitro Mechanism of Action: Lauric Acid

Lauric acid, a 12-carbon saturated fatty acid, has been demonstrated to induce apoptosis and inhibit proliferation in cancer cells through the modulation of several key signaling pathways.[5][6][7][8] The primary mechanisms identified in vitro include the induction of oxidative stress, activation of the epidermal growth factor receptor (EGFR) pathway, and modulation of downstream signaling cascades.

Induction of Reactive Oxygen Species (ROS)

A principal mechanism initiated by lauric acid in cancer cells is the generation of reactive oxygen species (ROS).[5][6][9] This increase in intracellular ROS levels acts as a critical upstream event, triggering a cascade of downstream signaling events that ultimately lead to apoptosis.[5][9]

Activation of the EGFR/ERK/AP-1 Signaling Pathway

Lauric acid has been shown to stimulate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK).[5][9] This activation leads to the subsequent phosphorylation of c-Jun and increased expression of c-fos, components of the Activator Protein-1 (AP-1) transcription factor.[5][9] The activated AP-1 then upregulates the expression of p21Cip1/WAF1 in a p53-independent manner.[5]

Induction of Apoptosis via p21 Upregulation and Stress Fiber Formation

The upregulation of p21Cip1/WAF1 is a key event in lauric acid-induced apoptosis.[5] Additionally, lauric acid promotes the formation of stress fibers through a Rho-associated kinase (ROCK)-mediated pathway, which contributes to the morphological changes observed during apoptotic cell death.[5][9] In some cancer cell lines, lauric acid has also been shown to downregulate the expression of EGFR, contributing to reduced cell viability.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies on lauric acid.

| Cell Line | Assay | Concentration | Result | Reference |

| HCT-15 (human colon cancer) | Cytotoxicity | 30 µg/mL | 1.33-fold downregulation of EGFR expression | [7] |

| HCT-15 (human colon cancer) | Cytotoxicity | 50 µg/mL | 1.58-fold downregulation of EGFR expression | [7] |

| CT26 (colorectal cancer) | Cell Proliferation (MTS assay) | 40 µg/mL (IC20) | Inhibition of cell proliferation, induction of apoptosis | [6] |

| HT29 (colorectal cancer) | Cell Proliferation (MTS assay) | 40 µg/mL (IC20) | Inhibition of cell proliferation, induction of apoptosis | [6] |

| SkBr3 (breast cancer) | ROS Production (DCF fluorescence) | 100 µM | Increased ROS generation | [5][9] |

| Ishikawa (endometrial cancer) | ROS Production (DCF fluorescence) | 100 µM | Increased ROS generation | [5][9] |

| IPEC-J2 (porcine intestinal epithelial) | Cell Viability | 1 mM | Decreased cell viability, lipid accumulation, apoptosis | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assays (MTS Assay)

-

Cell Seeding: Cancer cells (e.g., CT26, HT29) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of lauric acid (e.g., 40 µg/mL) or vehicle control for a designated period (e.g., 48 hours).

-

MTS Reagent Addition: Following treatment, the MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay) is added to each well.

-

Incubation: Plates are incubated for a specified time (e.g., 1-4 hours) at 37°C in a humidified, 5% CO2 atmosphere.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[6]

ROS Production Assay (DCF-DA Assay)

-

Cell Seeding: Cells (e.g., SkBr3, Ishikawa) are seeded in appropriate culture plates.

-

Treatment: Cells are treated with lauric acid (e.g., 100 µM) or vehicle control for a specified time (e.g., 60 minutes). In some experiments, a ROS scavenger like N-acetylcysteine (NAC) is used as a control.

-

DCF-DA Loading: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCF-DA), which is deacetylated by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH).

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. The results are expressed as a fold induction over the vehicle control.[9]

Western Blot Analysis for Protein Phosphorylation and Expression

-

Cell Lysis: Following treatment with lauric acid, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, phospho-ERK, p21, total EGFR, total ERK).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from lauric acid-treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is used as a template for qRT-PCR with gene-specific primers (e.g., for EGFR, p21). A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by lauric acid and a general experimental workflow for its in vitro analysis.

Caption: Signaling pathway of lauric acid-induced apoptosis.

Caption: General experimental workflow for in vitro analysis.

Conclusion

References

- 1. NTP Toxicology and Carcinogenesis Studies of Lauric Acid Diethanolamine Condensate (CAS NO. 120-40-1) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. CAS 120-40-1: this compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. The lauric acid-activated signaling prompts apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lauric acid induce cell death in colon cancer cells mediated by the epidermal growth factor receptor downregulation: An in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Effects of Lauric Acid on IPEC-J2 Cell Differentiation, Proliferation, and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Landscape of N,N-Bis(2-hydroxyethyl)dodecanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)dodecanamide, a nonionic surfactant also known as Lauramide DEA, is a compound with a multifaceted biological profile. While widely recognized for its applications in the cosmetic and household product industries, emerging evidence suggests a spectrum of biological activities that warrant deeper investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of N,N-Bis(2-hydroxyethyl)dodecanamide, with a focus on its antimicrobial and potential angiotensin II receptor modulating effects. This document synthesizes available data, outlines relevant experimental methodologies, and presents key signaling pathways to serve as a foundational resource for researchers in the fields of pharmacology, microbiology, and drug development.

Introduction

N,N-Bis(2-hydroxyethyl)dodecanamide is a diethanolamide of lauric acid. Its amphipathic nature, conferred by a long hydrophobic alkyl chain and a hydrophilic diethanolamine headgroup, underpins its utility as a surfactant. Beyond its physicochemical properties, this molecule has been noted for its biological effects, including antimicrobial activity and a potential, though less substantiated, interaction with the renin-angiotensin system. This guide will delve into these activities, providing a structured framework for understanding and further exploring the therapeutic potential of this compound.

Antimicrobial Activity

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of fatty acid amides like N,N-Bis(2-hydroxyethyl)dodecanamide is primarily attributed to their ability to intercalate into the bacterial cell membrane. This insertion disrupts the phospholipid bilayer, leading to a cascade of detrimental effects:

-

Increased Membrane Permeability: The integration of the lipophilic alkyl chains into the membrane disrupts its integrity, leading to increased permeability. This allows for the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

-

Dissipation of Membrane Potential: The bacterial cell membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes like ATP synthesis and transport. The disruption of the membrane by N,N-Bis(2-hydroxyethyl)dodecanamide can lead to the dissipation of this potential, ultimately resulting in cell death.[5][6][7]

-

Inhibition of Cellular Enzymes: Membrane-bound enzymes critical for cellular respiration and other metabolic processes can be inhibited by the alteration of their lipid microenvironment.

The following diagram illustrates the proposed mechanism of antimicrobial action.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of N,N-Bis(2-hydroxyethyl)dodecanamide against a bacterial strain, based on established methods.[8][9][10][11][12]

Materials:

-

N,N-Bis(2-hydroxyethyl)dodecanamide

-

Test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

McFarland standard No. 0.5

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of N,N-Bis(2-hydroxyethyl)dodecanamide in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium on an appropriate agar medium overnight.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the N,N-Bis(2-hydroxyethyl)dodecanamide stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a positive control (broth with inoculum only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of N,N-Bis(2-hydroxyethyl)dodecanamide at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Angiotensin II Receptor Modulation

There are indications that N,N-Bis(2-hydroxyethyl)dodecanamide may act as a blocker of angiotensin II receptors, which could have implications for its use in managing conditions like congestive heart failure. However, there is a significant lack of published data, including IC50 values, to substantiate this claim and to elucidate the precise mechanism of interaction.

The Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

Angiotensin II is a key effector molecule in the renin-angiotensin system, exerting its effects primarily through the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR).[13][14][15][16][17] The activation of AT1R by angiotensin II initiates a complex signaling cascade with diverse physiological outcomes, including vasoconstriction, inflammation, and cellular growth. A simplified representation of the canonical AT1R signaling pathway is presented below.

Experimental Protocol: Angiotensin II Receptor Competition Binding Assay

To investigate the potential of N,N-Bis(2-hydroxyethyl)dodecanamide to act as an AT1R antagonist, a competition binding assay can be employed. This assay measures the ability of the test compound to displace a radiolabeled ligand that specifically binds to the receptor. The following is a generalized protocol.[18][19][20][21]

Materials:

-

N,N-Bis(2-hydroxyethyl)dodecanamide

-

Cell membranes expressing the human AT1 receptor

-

Radiolabeled AT1R antagonist (e.g., [³H]Candesartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II)

-

Unlabeled AT1R antagonist (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of N,N-Bis(2-hydroxyethyl)dodecanamide in a suitable solvent.

-

Prepare serial dilutions of the compound in the binding buffer.

-

Dilute the radiolabeled ligand in the binding buffer to a concentration near its Kd.

-

-

Assay Setup:

-

To each well of a 96-well filter plate, add:

-

Binding buffer

-

Cell membranes (typically 5-20 µg of protein per well)

-

Radiolabeled ligand

-

Varying concentrations of N,N-Bis(2-hydroxyethyl)dodecanamide or unlabeled antagonist (for control and non-specific binding).

-

-

-

Incubation: Incubate the plates at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Filtration and Washing:

-

Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mats.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled antagonist) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of N,N-Bis(2-hydroxyethyl)dodecanamide.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

-

Quantitative Data

As of the date of this publication, a comprehensive search of the scientific literature did not yield specific quantitative data (e.g., MIC, IC50 values) for the biological activities of N,N-Bis(2-hydroxyethyl)dodecanamide. The tables below are provided as templates for the presentation of such data once it becomes available through future research.

Table 1: Antimicrobial Activity of N,N-Bis(2-hydroxyethyl)dodecanamide (Template)

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Data Not Available | |||

| Data Not Available | |||

| Data Not Available |

Table 2: Angiotensin II Receptor Binding Affinity of N,N-Bis(2-hydroxyethyl)dodecanamide (Template)

| Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| AT1 | Data Not Available | |||

| AT2 | Data Not Available |

Conclusion and Future Directions

N,N-Bis(2-hydroxyethyl)dodecanamide presents an intriguing profile of biological activities that extends beyond its established role as a surfactant. The preliminary indications of its antimicrobial and potential angiotensin II receptor modulating effects highlight the need for further rigorous scientific investigation. Future research should prioritize the determination of quantitative efficacy data, such as MIC values against a broad panel of clinically relevant microbes and IC50 values for angiotensin receptor subtypes. Elucidation of the specific molecular interactions and downstream signaling effects will be crucial in validating its therapeutic potential. The experimental frameworks provided in this guide offer a starting point for researchers to systematically explore the biological landscape of this versatile molecule, potentially unlocking new avenues for the development of novel therapeutic agents.

References

- 1. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of the antimicrobial action of fatty acids (review) - Obukhova - Applied Biochemistry and Microbiology [clinpractice.ru]

- 3. Mechanisms of the Antimicrobial Action of Fatty Acids: A Review | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effect of membrane potential on entry of lactoferricin B-derived 6-residue antimicrobial peptide into single Escherichia coli cells and lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Membrane potential is vital for rapid permeabilization of plasma membranes and lipid bilayers by the antimicrobial peptide lactoferricin B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. benchchem.com [benchchem.com]

- 10. protocols.io [protocols.io]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. ahajournals.org [ahajournals.org]

- 18. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 19. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lauric Acid Diethanolamide (CAS 120-40-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lauric Acid Diethanolamide (N,N-Bis(2-hydroxyethyl)dodecanamide), CAS number 120-40-1. It covers its chemical and physical properties, synthesis and purification protocols, analytical methods, spectral data, potential mechanisms of action, and key safety and toxicology information.

Core Chemical and Physical Properties

This compound is a nonionic surfactant derived from the reaction of lauric acid, a fatty acid found in coconut and palm kernel oils, with diethanolamine.[1][2] It typically appears as an off-white to pale yellow waxy solid or viscous liquid, depending on the temperature.[1][3] Its amphiphilic nature, possessing both a hydrophobic 12-carbon lauryl tail and a hydrophilic diethanolamine head, allows it to reduce surface tension and act as a versatile emulsifier, foaming agent, and viscosity modifier.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. Data has been compiled from various sources, with some values being predicted through computational models.

| Property | Value | Reference(s) |

| IUPAC Name | N,N-Bis(2-hydroxyethyl)dodecanamide | [4][5] |

| Synonyms | Lauramide DEA, Lauroyl diethanolamide, Lauryl diethanolamide, LDE | [6] |

| CAS Number | 120-40-1 | [4] |

| Molecular Formula | C₁₆H₃₃NO₃ | [4] |

| Molecular Weight | 287.44 g/mol | [4][6] |

| Appearance | Off-white to pale yellow waxy solid or viscous liquid | [3][7] |

| Melting Point | 38 - 48 °C | [6][7] |

| Boiling Point | ~443 °C at 760 mmHg (estimated) | [8] |

| Density | ~0.96 - 0.98 g/cm³ | [8] |

| Water Solubility | Insoluble to very slightly soluble (e.g., < 1 mg/mL; 49.91 mg/L at 20°C) | [7][9] |

| Solubility | Soluble in lower alcohols (ethanol), propylene glycol, polyethylene glycols; Slightly soluble in chloroform, methanol. | [7][8] |

| pKa (Strongest Acidic) | ~14.13 - 15.27 (Predicted) | [4][7] |

| LogP | ~3.48 - 3.94 (Predicted) | [2][8] |

| pH | 9 - 11 (1% aqueous solution) | [8] |

Synthesis and Purification

This compound is primarily synthesized via the amidation of lauric acid or its esters (e.g., methyl laurate) with diethanolamine.[8] The reaction is typically conducted at elevated temperatures.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

The following protocol is a representative example of a laboratory-scale synthesis.

Materials:

-

Lauric acid (1 mol equivalent)

-

Diethanolamine (1.1 - 1.5 mol equivalents)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) catalyst (e.g., 0.5% w/w)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

-

Add lauric acid to the three-necked flask.

-

Under a nitrogen atmosphere, heat the flask to approximately 110 °C to melt the lauric acid.[10]

-

Slowly add diethanolamine to the molten lauric acid while stirring.[10]

-

Add the catalyst (e.g., KOH).[10]

-

Increase the temperature to 140-150 °C and maintain for 3-5 hours.[10][11] The reaction progress can be monitored by measuring the acid value of the mixture.

-

Once the reaction is complete (indicated by a stable, low acid value), stop heating and allow the mixture to cool.

-

The crude product is a light yellow ointment or waxy solid.[10]

Experimental Protocol: Purification

Purification is necessary to remove unreacted starting materials and byproducts.

Method 1: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as n-hexane, ethanol, or acetonitrile.[12]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

-

Repeat the process if higher purity is required.

Method 2: Silica Gel Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/dichloromethane mixture).

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of a more polar solvent like methanol in dichloromethane (e.g., a gradient from 100% hexane to 5% methanol in DCM).[13]

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Analytical Methods

Purity and concentration of this compound can be determined using chromatographic techniques.

Analytical Workflow Diagram

Caption: A typical workflow for the quantitative analysis of this compound by HPLC.

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of this compound and for determining impurities such as free diethanolamine.[14][15]

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV or Mass Spectrometry (MS) detector.

-

Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm).[14]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with an acid modifier. A typical mobile phase is Acetonitrile/Water (e.g., 30/70 v/v) with 0.2% phosphoric acid (for UV detection) or formic acid (for MS compatibility).[11][14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or via MS.[16]

-

Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 0.5-1.0 mg/mL).[15] Filter the sample through a 0.45 µm filter before injection.

-

Quantification: Prepare a series of standard solutions of a this compound reference standard of known purity. Generate a calibration curve by plotting peak area against concentration. Determine the concentration in the unknown sample by interpolation from this curve.

Spectral Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule.

-

~0.88 ppm (triplet): Terminal methyl group (-CH₃) of the lauryl chain.

-

~1.26 ppm (broad multiplet): Methylene protons (-CH₂-) of the main fatty acid chain.

-

~1.65 ppm (multiplet): Methylene protons beta to the carbonyl group (-CH₂-CH₂-C=O).

-

~2.25 ppm (triplet): Methylene protons alpha to the carbonyl group (-CH₂-C=O).[13]

-

~3.4-3.7 ppm (multiplets): Methylene protons of the two hydroxyethyl groups (-N-CH₂-CH₂-OH). These signals can be complex due to the proximity of the nitrogen and oxygen atoms.

-

Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each unique carbon atom.

-

~14.1 ppm: Terminal methyl carbon (-CH₃).

-

~22.7 - 36.0 ppm: A series of peaks corresponding to the methylene carbons (-CH₂) of the lauryl chain.[13]

-

~50 - 62 ppm: Methylene carbons of the hydroxyethyl groups (-N-CH₂-CH₂-OH). The carbon attached to the nitrogen will be at a different shift than the one attached to the oxygen.

-

~175 ppm: Carbonyl carbon of the amide group (-C=O).[13]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

~3300-3400 cm⁻¹ (broad): O-H stretching from the hydroxyl groups and N-H stretching (if any secondary amide impurity is present).

-

~2850-2960 cm⁻¹ (strong, sharp): C-H stretching of the methylene and methyl groups in the long alkyl chain.

-

~1620-1640 cm⁻¹ (strong): C=O stretching of the tertiary amide (Amide I band). This is a key characteristic peak.[17]

-

~1465 cm⁻¹: C-H bending of the methylene groups.

-

~1040-1100 cm⁻¹: C-N stretching and C-O stretching.

Mass Spectrometry (MS)

Under electrospray ionization (ESI) in positive mode, this compound will typically show a protonated molecular ion [M+H]⁺ at m/z 288. In MS/MS fragmentation, N-acylethanolamines show characteristic losses. A key fragment ion for this class of compounds is at m/z 62, corresponding to the protonated ethanolamine fragment resulting from cleavage of the amide bond.[4][7] Other fragments arise from the loss of water from the hydroxyethyl groups and fragmentation along the lauryl chain.

Mechanism of Action and Biological Activity

While primarily used for its surfactant properties in formulations, this compound and its parent compound, lauric acid, exhibit biological activity. The primary proposed mechanism relates to the disruption of cellular membranes.

Proposed Antimicrobial Mechanism

The antimicrobial activity of surfactants is generally attributed to their ability to interact with and disrupt the integrity of the bacterial cell membrane.

Caption: Conceptual diagram of the membrane-disrupting antimicrobial mechanism of surfactants.

-

Adsorption and Insertion: The amphiphilic this compound molecules adsorb to the bacterial cell surface. The hydrophobic lauryl tail partitions into the lipid core of the cell membrane.[14][18]

-

Membrane Disruption: The insertion of these molecules disrupts the ordered structure of the phospholipid bilayer, leading to an increase in membrane fluidity and permeability.[18][19]

-

Leakage and Lysis: This loss of integrity allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.[2][16]

Studies on lauric acid itself have shown it is particularly effective against Gram-positive bacteria, where it can disrupt the cell membrane and inhibit enzymes involved in cell growth.[20][21] While this compound is a derivative, its surfactant nature suggests a similar membrane-centric mechanism of action.[19]

Toxicology and Safety Summary

This compound has been extensively studied for its safety in consumer products. The primary concerns relate to its potential for skin and eye irritation and the presence of impurities.

Acute and Chronic Toxicity

| Endpoint | Species | Route | Result | Reference(s) |

| Acute Oral LD₅₀ | Rat | Oral | 2700 mg/kg | [7] |

| Acute Dermal LD₅₀ | Rabbit | Dermal | > 2 g/kg | [9] |

| Skin Irritation | Rabbit | Dermal | Mild to moderate irritant | [22] |

| Eye Irritation | Rabbit | Ocular | Mild to moderate irritant | [22] |

| Carcinogenicity (2-year study) | Rat, Mouse | Dermal | No evidence of carcinogenic activity |

Key Safety Considerations

-

Irritation: As a surfactant, this compound can be a skin and eye irritant, particularly in high concentrations. Formulations are typically designed to be non-irritating in their final use.[22]

-

Impurities: Commercial grades of this compound can contain unreacted diethanolamine as an impurity, with levels ranging from approximately 1% to over 12%.[15][23]

-

Nitrosamine Formation: A significant concern in formulations containing any diethanolamine derivative is the potential for the formation of N-nitrosodiethanolamine (NDELA), a known animal carcinogen. This can occur if the product also contains nitrosating agents (e.g., nitrites used as corrosion inhibitors or present as contaminants).[2][15] Therefore, it is recommended that this compound not be used in cosmetic products containing nitrosating agents.[6] Regulatory bodies like the EU have set strict limits on the allowable levels of free diethanolamine and NDELA in cosmetic raw materials and finished products.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. A mini-review: mechanism of antimicrobial action and application of surfactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CID 168320831 | C32H66N2O6 | CID 168320831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C16H33NO3 | CID 8430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. research.brighton.ac.uk [research.brighton.ac.uk]

- 12. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scispace.com [scispace.com]

- 16. Frontiers | Lauric Acid Is an Inhibitor of Clostridium difficile Growth in Vitro and Reduces Inflammation in a Mouse Infection Model [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial mechanism of action of surfactant lipid preparations in enteric Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lauric Acid Is a Potent Biological Control Agent That Damages the Cell Membrane of Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Lauric Acid Is a Potent Biological Control Agent That Damages the Cell Membrane of Phytophthora sojae [frontiersin.org]

- 22. spectrabase.com [spectrabase.com]

- 23. cir-safety.org [cir-safety.org]

A Comprehensive Technical Guide to the Solubility of Lauric Acid Diethanolamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of lauric acid diethanolamide (LDEA), a nonionic surfactant widely utilized in various scientific and industrial applications, including drug formulation and development. This document compiles available quantitative and qualitative data, details relevant experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Core Topic: Solubility Profile of this compound